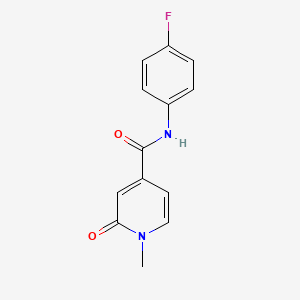![molecular formula C12H18N4O4S B6628800 N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide, also known as Compound A, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.
Mécanisme D'action
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A inhibits PARP by binding to its catalytic domain, preventing the enzyme from repairing damaged DNA. This leads to the accumulation of DNA damage and eventual cell death. PARP inhibition has also been shown to enhance the effectiveness of DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound A has been shown to have other biochemical and physiological effects. PARP inhibition has been linked to the modulation of inflammation and immune response, as well as the regulation of glucose metabolism. This compound A has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A is a valuable tool for studying the role of PARP in DNA repair and cancer biology. Its potency and selectivity make it a useful inhibitor for in vitro and in vivo studies. However, its high cost and limited availability may be a limitation for some researchers.
Orientations Futures
There are several future directions for research on N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A and PARP inhibition. One area of interest is the development of combination therapies with other cancer treatments, such as immunotherapy and targeted therapies. Another area of focus is the identification of biomarkers to predict response to PARP inhibition. Additionally, the development of more potent and selective PARP inhibitors is an ongoing area of research.
Conclusion:
This compound A is a potent and selective PARP inhibitor with promising potential as a cancer therapeutic agent. Its mechanism of action and biochemical effects make it a valuable tool for studying DNA repair and cancer biology. Ongoing research will continue to explore the applications and limitations of this compound A and PARP inhibition in cancer treatment and other areas of biomedical research.
Méthodes De Synthèse
The synthesis of N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A involves several steps, starting with the reaction of 6-oxo-1H-pyridazine-3-carbonyl chloride with piperidine to form the intermediate 1-(6-oxo-1H-pyridazine-3-carbonyl)piperidine. This intermediate is then reacted with N-[(methylsulfonyl)oxy]methanesulfonamide to form this compound A. The synthesis of this compound A has been optimized to produce high yields and purity for use in scientific research.
Applications De Recherche Scientifique
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A has been extensively studied for its potential as a cancer therapeutic agent. PARP inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA-deficient cancers. In preclinical studies, this compound A has demonstrated potent activity against various cancer cell lines, including breast, ovarian, and prostate cancers. Clinical trials are ongoing to evaluate the safety and efficacy of this compound A in cancer patients.
Propriétés
IUPAC Name |
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-21(19,20)13-8-9-4-2-3-7-16(9)12(18)10-5-6-11(17)15-14-10/h5-6,9,13H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWIAFBWBXOKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCN1C(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]butanamide](/img/structure/B6628725.png)
![1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6628726.png)

![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)

![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)







